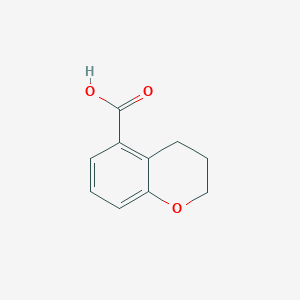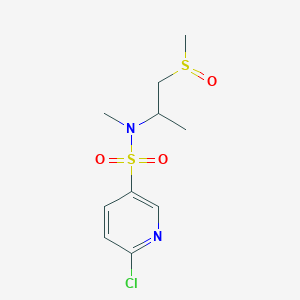
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide, also known as CHIR-99021, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. In
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide has been extensively studied for its applications in stem cell research and regenerative medicine. It has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. Additionally, this compound has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes.
Wirkmechanismus
6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound promotes the activation of the Wnt signaling pathway, which is involved in the regulation of cell fate determination and tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on stem cell self-renewal and differentiation, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide is its specificity for GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various cellular processes. Additionally, this compound has been shown to be stable and soluble in water, which makes it easy to use in cell culture experiments. However, this compound has also been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in both basic research and clinical applications. Additionally, there is a need for more studies on the long-term effects of this compound on stem cell differentiation and tissue regeneration. Finally, there is a need for more research on the potential applications of this compound in the treatment of various diseases, including diabetes, cancer, and neurodegenerative disorders.
Synthesemethoden
The synthesis of 6-chloro-N-(1-methanesulfinylpropan-2-yl)-N-methylpyridine-3-sulfonamide involves a multi-step process that starts with commercially available starting materials. The first step involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-methylpropan-2-amine to form 6-chloro-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with sodium methanesulfinate to form the final product, this compound.
Eigenschaften
IUPAC Name |
6-chloro-N-methyl-N-(1-methylsulfinylpropan-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3S2/c1-8(7-17(3)14)13(2)18(15,16)9-4-5-10(11)12-6-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUJZMRDHYJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)N(C)S(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Benzylpyrazol-4-yl)methyl]-N-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2592918.png)
![4-[benzyl(methyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2592920.png)
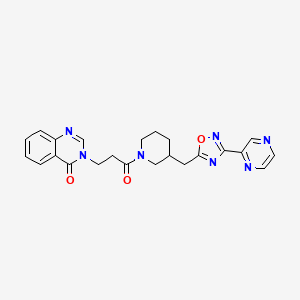

![2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one](/img/structure/B2592925.png)


![5-Benzyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592931.png)
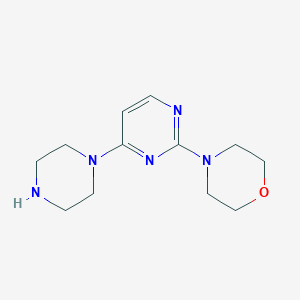
![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)
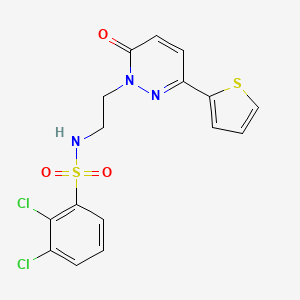
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methylbenzamide](/img/structure/B2592937.png)
